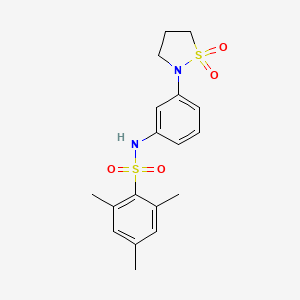

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide core is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects, including enzyme inhibition and anticancer activity.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to the benzenesulfonamide core to enhance the biological activity and selectivity of the compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the addition of a phenylthiazol moiety to the benzenesulfonamide core, resulting in high-affinity inhibitors with potential neuroprotective effects . Similarly, the synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides for selective inhibition of carbonic anhydrase IX over I and II involved the incorporation of an arylthiazolidin moiety, which conferred anticancer potential .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of different substituents can influence the binding affinity and selectivity towards biological targets. For instance, the introduction of a 4-oxo-2-arylthiazolidin moiety in benzenesulfonamides has been shown to provide selectivity towards carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, thereby offering a strategy for targeted cancer therapy .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions that are essential for their biological function. For example, the [3+2]cycloaddition reactions of N-(trimethylsilylmethyl)isothioureas, which are synthetic equivalents of iminoazomethine ylids, can lead to the formation of 2-iminothiazolidines, a structural feature that can be found in some benzenesulfonamide derivatives . These reactions are important for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the stability and gas chromatographic properties of derivatives formed by reacting benzenesulfonamides with 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid are important for their detection and analysis . Additionally, the lipophilicity and electronic properties of the substituents can affect the ability of these compounds to cross cell membranes and bind to their targets.

Scientific Research Applications

Antimycobacterial and Antitubercular Properties

A study involved the synthesis of various thiourea derivatives bearing a benzenesulfonamide moiety, showing significant antimycobacterial activity. Specifically, certain compounds displayed high activity against Mycobacterium tuberculosis, providing a potential avenue for tuberculosis treatment. The introduction of specific moieties into the compound structure was linked to enhanced potency, indicating a promising direction for drug development in this area (Ghorab et al., 2017).

Potential in Cancer and HIV Treatment

The synthesis of 6-chloro-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide derivatives led to the creation of 2-mercaptobenzenesulfonamide derivatives, which were evaluated for their anticancer and anti-HIV activities. Some derivatives showed considerable sensitivity against specific leukemia cell lines, and moderate activity against HIV, marking them as potential candidates for therapeutic applications in these domains (Pomarnacka & Kornicka, 2001).

Inhibitory Effects on Enzymes

Research on novel sulfonamides with benzodioxane and acetamide moieties revealed significant enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in diseases related to enzyme dysfunction. Molecular docking results aligned with the in vitro enzyme inhibition data, further supporting these findings (Abbasi et al., 2019).

Anticancer Properties

A study involving the synthesis of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule HIF-1 pathway inhibitor, showed significant anticancer properties. The study highlighted the compound's potential to antagonize tumor growth, emphasizing the need for further exploration of the compound's chemical structure for optimal pharmacological properties (Mun et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .

Mode of Action

It is believed that the compound interacts with cdk2, potentially inhibiting its activity and thus affecting the cell cycle .

Biochemical Pathways

Given its target, it is likely that the compound impacts pathways related to cell cycle regulation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Given its target, it is likely that the compound affects cell division and proliferation .

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-10-14(2)18(15(3)11-13)26(23,24)19-16-6-4-7-17(12-16)20-8-5-9-25(20,21)22/h4,6-7,10-12,19H,5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVRAMFIJGZJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2511622.png)

![1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/structure/B2511623.png)

![N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2511627.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2511629.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2511635.png)

![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511638.png)

![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)